molecular formula C17H22O7 B12853656 (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate

(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B12853656
M. Wt: 338.4 g/mol
InChI Key: WJDCOHXXZALCRH-MJQUHVBXSA-N
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Description

(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with significant potential in various fields of scientific research. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of benzyloxy and hydroxy groups, along with diacetate functionalities, makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxy groups followed by selective functionalization. The reaction conditions often include the use of protecting groups such as acetates and benzyl ethers, which can be introduced using reagents like acetic anhydride and benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as chromatography are crucial for achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The benzyloxy group can be reduced to a hydroxy group using hydrogenation or other reducing agents.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, ethers, or thioethers.

Scientific Research Applications

(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of fine chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The diacetate groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate: Unique due to its specific functional groups and stereochemistry.

    (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl monoacetate: Similar structure but with one less acetate group.

    This compound: Differing in the position or type of functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-5-acetyloxy-3-hydroxy-2-methyl-6-phenylmethoxyoxan-4-yl] acetate

InChI

InChI=1S/C17H22O7/c1-10-14(20)15(23-11(2)18)16(24-12(3)19)17(22-10)21-9-13-7-5-4-6-8-13/h4-8,10,14-17,20H,9H2,1-3H3/t10-,14-,15+,16+,17+/m0/s1

InChI Key

WJDCOHXXZALCRH-MJQUHVBXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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